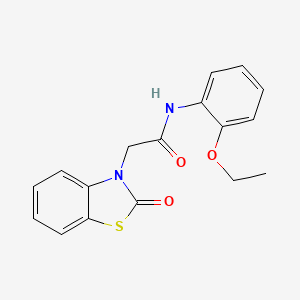
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Techniques : Research on the synthesis of related quinoline derivatives indicates the use of Density Functional Theory (DFT) calculations, providing insights into molecular structure optimization and reactions. Compounds such as 2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline derivatives have been synthesized and characterized, showing the relevance of DFT in understanding the synthesis process of similar quinoline compounds (Wazzan et al., 2016).
Molecular Structure Analysis
- Molecular Structure : Studies on similar quinoline derivatives reveal the significance of X-ray crystallography in determining molecular structures. For instance, the crystal structures of isomeric quinolines provide insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione (de Souza et al., 2015).
Chemical Reactions and Properties
- Chemical Reactivity : Research into the chemical reactivity and properties of similar compounds provides insights into potential chemical reactions. For example, studies on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones illustrate the use of multicomponent synthesis and the relevance of intermolecular interactions in understanding the chemical properties of quinoline derivatives (Patel et al., 2022).
Physical Properties Analysis
- Physical Properties : Analysis of related compounds highlights the importance of characterizing physical properties like crystal structure. For instance, research on 6,7-dichloro-2-methyl-5,8-quinolinedione provides information on physical aspects such as crystallographic data and molecular geometry, which are crucial for understanding the physical properties of quinoline derivatives (Kadela-Tomanek et al., 2018).
Chemical Properties Analysis
- Chemical Properties : The chemical properties of quinoline derivatives can be understood by studying similar compounds. For example, research into the structural and vibrational properties of 6,7-dichloro-2-methyl-5,8-quinolinedione gives insights into the molecular structure and potential chemical behavior of related quinolines (Kadela-Tomanek et al., 2018).
Wissenschaftliche Forschungsanwendungen
Computational and Spectroscopic Analysis
- DFT and TD-DFT/PCM Calculations : Studies have utilized Density Functional Theory (DFT) and Time-Dependent DFT in Polarizable Continuum Model (TD-DFT/PCM) calculations to investigate the molecular structure, spectroscopic characteristics, Non-Linear Optical (NLO) properties, and Natural Bond Orbital (NBO) analyses of quinoline derivatives. These computational methods have been employed to interpret and predict the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Crystal Structure and Supramolecular Arrangements
- Crystallography Studies : Crystallographic analysis of quinoline derivatives has been performed to understand their structural motifs and supramolecular arrangements. Such studies provide insights into the molecular interactions and potential application in material science and molecular engineering (de Souza et al., 2015).
Biological and Pharmacological Applications
- Cytotoxic Activity Against Cancer Cell Lines : Quinolinedione derivatives have been synthesized and tested for their antiproliferative activity against human cancer cell lines, revealing that some compounds exhibit higher cytotoxicity than standard treatments. These findings suggest the potential of quinoline derivatives in developing new anticancer therapies (Kadela et al., 2016).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2NO4/c1-29-20-6-3-12(9-21(20)30-2)13-7-18-23(19(27)8-13)16(11-22(28)26-18)15-5-4-14(24)10-17(15)25/h3-6,9-10,13,16H,7-8,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWOQUJELTBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C=C(C=C4)Cl)Cl)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)
![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)


![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)
![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)

